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Compound of Interest

Compound Name:
Ethyl 3-aminopropionate

hydrochloride

Cat. No.: B555161 Get Quote

For researchers, scientists, and professionals in drug development, this technical guide

provides an in-depth look at the spectroscopic data of Ethyl 3-aminopropionate
hydrochloride. This document details the Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectral data, alongside the experimental protocols for these analyses.

Spectroscopic Data Analysis
The structural characterization of Ethyl 3-aminopropionate hydrochloride can be effectively

achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The data

presented herein has been compiled from various spectral databases and is presented in a

clear, tabular format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-aminopropionate hydrochloride, typically recorded in

deuterated chloroform (CDCl₃), reveals four distinct proton environments. The chemical shifts

(δ) are reported in parts per million (ppm) relative to a standard reference.
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Assignment
Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J) in

Hz

Integration

-CH₃ (ethyl) ~1.25 Triplet ~7.1 3H

-CH₂- (ester) ~2.80 Triplet ~6.5 2H

-CH₂- (amino) ~3.30 Triplet ~6.5 2H

-O-CH₂- (ethyl) ~4.15 Quartet ~7.1 2H

-NH₃⁺ Broad singlet 3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired in deuterium oxide (D₂O), provides insight into the

carbon framework of the molecule.

Assignment Chemical Shift (ppm)

-CH₃ (ethyl) ~14

-CH₂- (ester) ~32

-CH₂- (amino) ~36

-O-CH₂- (ethyl) ~62

C=O (ester) ~172

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum for Ethyl 3-aminopropionate
hydrochloride, a crystalline powder, is often obtained using a Nujol mull or Attenuated Total

Reflectance (ATR) technique.
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Frequency (cm⁻¹) Intensity
Functional Group

Assignment

~3400 Strong, Broad N-H stretch (from -NH₃⁺)

~2950-2850 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1580 Medium N-H bend (from -NH₃⁺)

~1200 Strong C-O stretch (ester)

Experimental Protocols
The following sections outline the generalized procedures for acquiring the spectroscopic data

presented above.

Synthesis of Ethyl 3-aminopropionate hydrochloride
A common method for the synthesis of Ethyl 3-aminopropionate hydrochloride involves the

esterification of β-alanine. In a typical procedure, β-alanine is reacted with ethanol in the

presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The reaction mixture

is heated, and upon completion, the product is isolated as a crystalline solid.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of Ethyl 3-aminopropionate hydrochloride is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for ¹H NMR, D₂O for ¹³C NMR) in

an NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 400 MHz

instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton

decoupling is typically employed to simplify the spectrum.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal

standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
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IR Spectroscopy Protocol (Nujol Mull)
Sample Preparation: A small amount of the crystalline Ethyl 3-aminopropionate
hydrochloride is ground with a few drops of Nujol (mineral oil) to create a fine paste.

Sample Mounting: The paste is then pressed between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted

from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample synthesis to structural

elucidation using spectroscopic methods.
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Workflow for Spectroscopic Analysis of Ethyl 3-aminopropionate hydrochloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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